Home > Products > Screening Compounds P42753 > ethyl 7-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylate
ethyl 7-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylate - 59376-48-6

ethyl 7-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylate

Catalog Number: EVT-15432837
CAS Number: 59376-48-6
Molecular Formula: C10H10ClN3O2
Molecular Weight: 239.66 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ethyl 7-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylate is a heterocyclic compound belonging to the pyrazolopyridine family. This compound is characterized by the fusion of a pyrazole ring with a pyridine ring, resulting in a bicyclic structure. The specific functional groups include a chlorine atom at the 7th position and an ethyl carboxylate at the 6th position, which contribute to its unique chemical properties and potential applications in various fields such as medicinal chemistry and organic synthesis.

Source

The compound can be sourced from various chemical suppliers and databases, including BenchChem and ChemBK, which provide detailed information about its synthesis, properties, and applications .

Classification

Ethyl 7-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylate is classified as a heterocyclic compound due to the presence of nitrogen atoms in its structure. It falls under the category of pyrazolo[4,3-b]pyridines, which are known for their diverse biological activities and utility in organic synthesis.

Synthesis Analysis

Methods

The synthesis of ethyl 7-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylate typically involves several steps:

  1. Formation of the Pyrazolo-Pyridine Framework: This can be achieved through cyclization reactions involving appropriate precursors such as 3-chloropyridine-2-carbaldehyde and hydrazine hydrate.
  2. Carboxylation: The introduction of the ethyl carboxylate group can be accomplished through esterification reactions, where an appropriate carboxylic acid derivative reacts with the synthesized pyrazolo-pyridine intermediate.

Technical Details

The reactions are often performed under controlled conditions to optimize yield and purity. For instance, using continuous flow reactors can enhance reaction efficiency by maintaining optimal temperatures and pressures throughout the synthesis process.

Molecular Structure Analysis

Structure

The molecular formula of ethyl 7-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylate is C10H10ClN3O2C_{10}H_{10}ClN_3O_2. The structure features a bicyclic system consisting of a pyrazole fused to a pyridine ring with an ethyl carboxylate substituent at the 6th position.

Data

Key structural data includes:

  • Molar Mass: 239.66 g/mol
  • InChI: InChI=1S/C10H10ClN3O2/c1-2-13-10(12)8-5(11)3-4-9(8)14-7(13)6-14/h3-4,6H,2H2,1H3
  • InChI Key: JCKJVIKFHOEOGV-UHFFFAOYSA-N

These identifiers facilitate the identification of the compound in chemical databases and literature.

Chemical Reactions Analysis

Reactions

Ethyl 7-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylate can undergo various chemical reactions:

  1. Substitution Reactions: The chlorine atom at position 7 can be replaced by nucleophiles such as amines or thiols.
  2. Oxidation and Reduction: The compound can be subjected to oxidation or reduction processes to yield different derivatives.
  3. Cyclization Reactions: Further cyclization can lead to more complex heterocyclic structures.

These reactions expand its utility in synthetic organic chemistry and drug development .

Mechanism of Action

Process

The mechanism of action for ethyl 7-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylate primarily involves its interaction with biological targets such as enzymes or receptors. The chlorine substituent enhances its electrophilicity, allowing it to participate in nucleophilic attacks or coordinate with metal ions in catalytic processes.

Data

Studies have indicated that compounds within this class exhibit various biological activities, including antimicrobial and anticancer properties. The specific mechanism often involves inhibition of key enzymatic pathways relevant to disease processes .

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties of ethyl 7-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylate include:

  • Boiling Point: Approximately 308 °C
  • Density: Approximately 1.4 g/cm³

Chemical Properties

Chemical properties include:

  • Solubility: Generally soluble in organic solvents.
  • Stability: Stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.

These properties are critical for determining handling procedures and potential applications in research and industry .

Applications

Scientific Uses

Ethyl 7-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylate has several applications:

  1. Organic Synthesis: Serves as an important intermediate for synthesizing more complex heterocyclic compounds.
  2. Biological Research: Investigated for its potential therapeutic effects against various diseases due to its bioactive nature.
  3. Material Science: Used in developing new materials or catalysts due to its unique structural features.
Introduction to Pyrazolo[4,3-b]Pyridine Heterocyclic Systems

Structural and Electronic Features of Pyrazolo[4,3-b]Pyridine Scaffolds

Pyrazolo[4,3-b]pyridines represent a bicyclic heterocyclic system formed by fusion of pyrazole and pyridine rings at the [4,3-b] positions. This scaffold exhibits distinct tautomeric behavior, predominantly favoring the 1H-tautomer (over 90% stability) due to optimal aromatic delocalization across both rings, as confirmed by computational studies [10]. The electron-deficient character of the pyridine ring creates π-deficient systems that readily participate in nucleophilic substitution reactions, particularly at positions activated by electron-withdrawing groups (e.g., C6-carboxylates) [5] [8]. The planar architecture of this scaffold facilitates π-stacking interactions with biological targets, while its hydrogen-bonding capabilities (N2 nitrogen) mimic purine bases, enabling bioisosteric replacement in drug design [10].

Table 1: Physicochemical Properties of Ethyl 7-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylate

PropertyValueMeasurement ConditionsSource
CAS Registry Number59376-48-6- [1]
Molecular FormulaC₁₀H₁₀ClN₃O₂- [1]
Molecular Weight239.66 g/mol- [1]
Density1.42 ± 0.1 g/cm³Predicted [1]
Boiling Point336.3 ± 37.0 °CPredicted [1]
pKa2.18 ± 0.30Predicted [1]
LogP (Calculated)2.1- [2]

Role of Substituent Patterns in Bioactivity: Focus on 1-Methyl and 7-Chloro Derivatives

The bioactivity profile of pyrazolo[4,3-b]pyridines is profoundly influenced by strategic substitution patterns:

  • N1-Methylation: This modification eliminates tautomerism, locking the bioactive 1H-tautomer and enhancing metabolic stability by blocking oxidative N-dealkylation pathways. It also modulates lipophilicity (LogP increase ≈ 0.5 units), improving membrane permeability [1] [5].
  • C7-Chlorine: As a strongly electron-withdrawing σ-hole donor, chlorine enhances electrophilic character at C6, facilitating nucleophilic displacement in prodrug activation. It also participates in halogen bonding with protein targets (bond strength: 3–5 kcal/mol), as observed in kinase inhibitors like Glumetinib analogs [5] [8].
  • C6-Ethoxycarbonyl: This versatile handle enables scaffold diversification via hydrolysis, amidation, or transesterification. Its orthogonal positioning to the chlorine creates a push-pull system that polarizes the π-electron cloud, enhancing DNA intercalation potential in anticancer agents [6] [10].

Table 2: Bioactivity Comparison of Structural Analogs

CompoundKey SubstituentsReported BioactivitySource
Ethyl 7-chloro-1H-pyrazolo[4,3-b]pyridine-6-carboxylateN1-H, C7-Cl, C6-CO₂EtKinase inhibition (CDK2/Abl) [3] [8]
7-Chloro-1H-pyrazolo[4,3-b]pyridineN1-H, C7-ClIntermediate for kinase inhibitors [4]
Ethyl 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylateN1-Me, C3-Me, C4-Cl, C5-CO₂EtAntileukemic activity (GI₅₀ < 1 µM) [2] [6]

Historical Evolution of Pyrazolopyridine-Based Pharmacophores

The medicinal chemistry of pyrazolo[4,3-b]pyridines has evolved through three key phases:

  • Early Stage (1908–1990s): Initial syntheses focused on unsubstituted scaffolds via Ortoleva's iodine-mediated cyclization (1908) and Bülow's condensation of aminopyrazoles with 1,3-dicarbonyls (1911). Limited exploration of biological potential occurred during this period [10].
  • Bioisostere Era (1990s–2010s): Recognition of purine-mimetic properties drove development as kinase inhibitor scaffolds. Seminal work demonstrated that C3-methyl/C7-chloro derivatives exhibited enhanced target affinity (IC₅₀ improvements >10-fold vs. unsubstituted analogs) due to optimized hydrophobic pocket filling [6] [10]. The introduction of C6-carboxylate esters like ethyl 7-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylate enabled modular synthesis of amide-based inhibitors targeting c-Met, CDK8, and mGlu4 receptors [5] [10].
  • Modern Applications (2020–Present): Advanced synthetic protocols (e.g., one-pot Japp-Klingemann annulations) improved access to multisubstituted derivatives [5]. The current pharmacopeia includes over 300,000 pyrazolopyridine structures, with 14 in clinical development, notably Glumetinib (c-Met inhibitor) and VU0418506 (mGlu4 PAM) – both featuring halogen and carboxylate substituents analogous to the target ester [5] [10].

Properties

CAS Number

59376-48-6

Product Name

ethyl 7-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylate

IUPAC Name

ethyl 7-chloro-1-methylpyrazolo[4,3-b]pyridine-6-carboxylate

Molecular Formula

C10H10ClN3O2

Molecular Weight

239.66 g/mol

InChI

InChI=1S/C10H10ClN3O2/c1-3-16-10(15)6-4-12-7-5-13-14(2)9(7)8(6)11/h4-5H,3H2,1-2H3

InChI Key

WMMSNJNJCCSCDZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C=NN(C2=C1Cl)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.